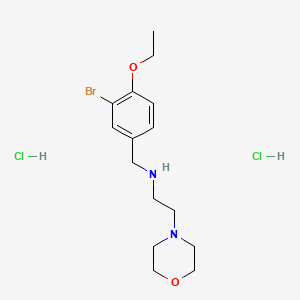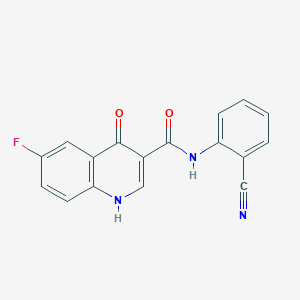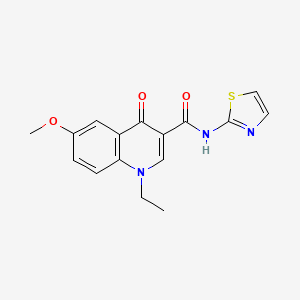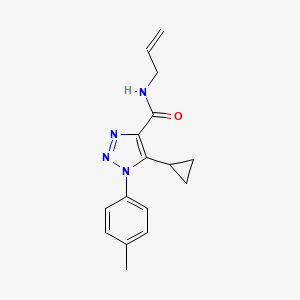
N-(3-bromo-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride
Vue d'ensemble
Description
N-(3-bromo-4-ethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BEME' and has been synthesized using various methods.
Mécanisme D'action
BEME exerts its therapeutic effects by binding to specific targets in the body, including the serotonin and dopamine receptors. It has been found to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. BEME has also been shown to modulate the release of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
BEME has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. It has also been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BEME has several advantages for lab experiments, including its high potency and selectivity. It is also relatively stable and can be easily synthesized using various methods. However, BEME has certain limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
For research include the development of more efficient synthesis methods, investigation of the mechanism of action, and evaluation in clinical trials.
Applications De Recherche Scientifique
BEME has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. BEME has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, BEME has been studied for its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2.2ClH/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYDFBVCHLKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4445285.png)

![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4445294.png)
![N-[3-(dimethylamino)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4445316.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4445319.png)
![2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B4445323.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4445329.png)


![5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide](/img/structure/B4445362.png)
![N-(3-acetylphenyl)-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4445364.png)
![5-{[(3-methoxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4445371.png)
